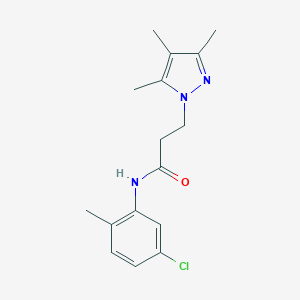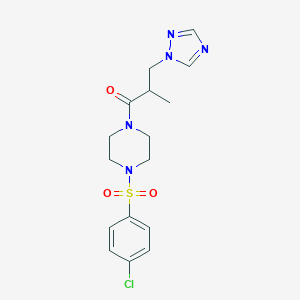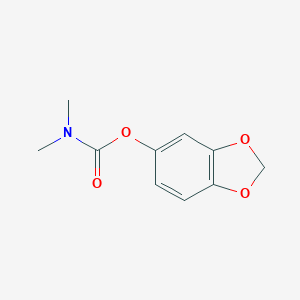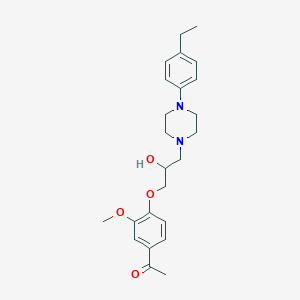
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is not fully understood. However, it has been found to inhibit the growth of various microorganisms by interfering with their metabolic processes. It has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. It has also been found to modulate the levels of various neurotransmitters such as dopamine and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its well-established synthesis method. It is also relatively stable and can be easily stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide. One potential direction is the exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent and selective derivatives of this compound for use as antimicrobial agents. Additionally, the mechanism of action of this compound can be further elucidated through various biochemical and physiological studies.
Conclusion:
In conclusion, 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method, potential therapeutic applications, and various biochemical and physiological effects make it an important compound for further study. However, its potential toxicity should be taken into consideration when handling this compound in lab experiments.
Synthesemethoden
The synthesis of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylphenylacetic acid with acetic anhydride and piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This synthesis method has been well-established and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been explored for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-11-3-4-13(16)9-14(11)17-15(21)10-18-5-7-19(8-6-18)12(2)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQACVDEQMRAMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-furamide](/img/structure/B500303.png)





![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)

![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500317.png)

![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)


